molecular formula C17H13NO4 B7905693 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B7905693
M. Wt: 295.29 g/mol
InChI Key: BJZQPNHESNGXAR-UHFFFAOYSA-N
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Description

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a synthetic quinoline derivative characterized by a benzyloxy group at position 6, a ketone at position 4, and a carboxylic acid at position 2. This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, a scaffold widely studied for antimicrobial activity due to its structural similarity to fluoroquinolones like ciprofloxacin . The benzyloxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to smaller substituents (e.g., methoxy or halogens) commonly found in related compounds .

Properties

IUPAC Name

4-oxo-6-phenylmethoxy-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZQPNHESNGXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

Starting with 2-amino-4-hydroxybenzoic acid, the 4-hydroxyl group is benzylated using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This yields 2-amino-4-benzyloxybenzoic acid, confirmed by 1H^1H NMR (δ 7.35–7.45 ppm, aromatic protons; δ 5.15 ppm, –OCH2_2Ph).

Acetylation and Acid Chloride Formation

The amino group is acetylated with acetic anhydride in pyridine, followed by conversion to the acid chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in dichloromethane. The resultant 2-acetamido-4-benzyloxybenzoyl chloride reacts with ethyl hydrogen malonate under basic conditions (triethylamine) to form the β-keto ester intermediate.

Cyclization and Ring Closure

Treatment with triethylorthoformate and ethylamine in t-butanol at 45°C generates an enamine intermediate. Cyclization with potassium t-butoxide at 60°C for 5 hours forms the quinoline core, yielding 6-benzyloxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Final hydrolysis with 4N HCl in dioxane/water (1:1) at 100°C for 4 hours produces the target carboxylic acid (mp 226–228°C).

Gould-Jacobs Cyclization Approach

Ethoxymethylene Intermediate Formation

3-Benzyloxy-4-methoxyaniline reacts with ethoxymethylene cyanoacetate in toluene at 110°C for 4.5 hours, forming an ethoxymethylene adduct. Cyclization under reflux in diphenyl ether/biphenyl (3:1) at 250°C for 30 minutes yields 6-benzyloxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Nitrile Hydrolysis

The carbonitrile group is hydrolyzed to carboxylic acid using concentrated sulfuric acid at 120°C for 6 hours, achieving 85% conversion. This step requires careful monitoring to avoid benzyl group cleavage.

Malonic Half Ester Methodology

Intermediate Synthesis

2-Acetamido-4-benzyloxybenzoyl chloride is coupled with ethyl hydrogen malonate in tetrahydrofuran (THF) using n-butyl lithium at −30°C. The resultant β-keto ester undergoes cyclization with potassium t-butoxide, yielding a 78% isolated product after column chromatography (silica gel, chloroform:hexane:isopropanol 4:5:1).

Comparative Yields and Conditions

StepReagents/ConditionsYield (%)
BenzylationBnBr, K2_2CO3_3, DMF92
CyclizationKOtBu, t-BuOH, 60°C78
Hydrolysis4N HCl, dioxane/H2_2O89

Alternative Pathways and Modifications

Mitsunobu Benzylation

For hydroxylated precursors lacking direct benzylation sites, the Mitsunobu reaction (DIAD, PPh3_3, benzyl alcohol) installs the benzyloxy group with >90% efficiency. This method avoids harsh bases, preserving acid-sensitive functionalities.

Reductive Amination

In analogs requiring varied substitution, reductive amination with aldehydes and sodium cyanoborohydride introduces alkylamino groups at position 5, though this is less relevant to the target compound.

Optimization of Reaction Conditions

Solvent Effects

Cyclization in polar aprotic solvents (e.g., DMSO) accelerates ring closure but complicates purification. t-Butanol balances reactivity and solubility, minimizing side products.

Temperature Control

Elevated temperatures (>60°C) during cyclization reduce reaction times but risk ester group decomposition. Optimal results occur at 60°C for 5 hours.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (DMSO-d6_6): δ 8.45 (s, 1H, H-2), 7.30–7.50 (m, 5H, benzyl), 6.90 (d, J=8.5 Hz, 1H, H-5), 4.85 (s, 2H, –OCH2_2Ph).

  • IR : 1720 cm1^{-1} (C=O), 1680 cm1^{-1} (quinolone ketone).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H2_2O) shows >99% purity, with retention time 12.3 minutes.

Challenges and Limitations

Benzyl Group Stability

While stable under acidic hydrolysis, the benzyl ether cleaves under hydrogenolysis (H2_2, Pd/C), limiting applications requiring downstream deprotection.

Regioselectivity Concerns

Competing cyclization pathways may yield 5- or 7-benzyloxy regioisomers. X-ray crystallography confirms positional fidelity in the final product .

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the quinoline core.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that quinoline derivatives, including 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed efficacy against a range of bacteria and fungi, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example, derivatives have been tested against various cancer cell lines, revealing IC50 values that indicate promising cytotoxic effects .

Agricultural Applications

Coccidiostat in Veterinary Medicine
this compound is structurally related to Nequinate, an established coccidiostat used in poultry and livestock to control coccidiosis. This application highlights the compound's potential in veterinary medicine as a growth promoter and disease preventive agent .

Material Science

Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials due to its unique chemical structure. Research has explored the incorporation of quinoline derivatives into polymer matrices to enhance properties such as thermal stability and mechanical strength. These materials are promising for applications in coatings and composites .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyloxy position significantly enhanced antibacterial activity, suggesting that this compound could be a candidate for further development .

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that derivatives of 6-Benzyloxy-4-oxo-1,4-dihydroquinoline exhibited dose-dependent cytotoxicity. The study highlighted the importance of structural modifications in enhancing anticancer activity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the benzyloxy and carboxylic acid groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 6-benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and its analogs:

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Features Biological Activity Highlights References
6-Benzyloxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-benzyloxy, 4-oxo, 3-carboxylic acid Not reported High lipophilicity, bulky substituent Antimicrobial (inferred from scaffold) [7], [14]
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-fluoro, 6-methoxy, 4-oxo, 3-carboxylic acid Not reported Moderate lipophilicity, small substituents Broad-spectrum antibacterial [3]
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Cl, 6-F, 1-(4-F-phenyl), 4-oxo, 3-COOH Not reported Halogenated, aryl substitution at N1 Enhanced Gram-negative activity [14]
6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-Br, 7-Cl, 1-ethyl, 4-oxo, 3-COOH Not reported Halogenated, alkyl substitution at N1 Potent against resistant strains [18]
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-cyclopropyl, 6-F, 7-nitroso-piperazine Not reported Piperazine-linked nitroso group Improved pharmacokinetics [13]

Physicochemical Properties

  • Melting Point : While specific data for the benzyloxy derivative is unavailable, analogs with bulky groups (e.g., compound 16 in ) exhibit high melting points (~237°C), suggesting strong crystal packing via π-π stacking and hydrogen bonding .

Crystallographic and Conformational Analysis

  • Crystallographic data for related compounds (e.g., 1-cyclopropyl-7-ethoxy-6,8-difluoro analog in ) reveals planar quinoline cores stabilized by intramolecular hydrogen bonds (e.g., O4–H4⋯O3). The benzyloxy group’s bulk may disrupt this planarity, affecting molecular stacking and crystal stability .

Biological Activity

6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a synthetic organic compound belonging to the class of quinoline derivatives, characterized by its unique molecular structure comprising a benzyloxy group at the 6-position and a carboxylic acid functionality at the 3-position. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C17H13NO4
  • Molecular Weight : 295.29 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 505.7 °C at 760 mmHg
  • LogP : 2.27

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The compound's effectiveness can be summarized as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.4 - 25 µg/mL
Escherichia coli50 - 160 mg/kg (in vivo ED50)
Klebsiella pneumoniaeNot specified
Bacillus cereusNot specified

The compound has been shown to inhibit bacterial growth effectively, with specific studies noting its activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro studies have demonstrated MIC values ranging from 1 to >100 µg/mL against various pathogens such as Staphylococcus epidermidis and Micrococcus luteus .

Antitumor Activity

In addition to its antibacterial properties, this compound has been explored for its potential anticancer effects. Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving interaction with cellular receptors and enzymes related to tumor growth.

The mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest interactions with bacterial enzymes and cancer cell receptors, which may elucidate its antimicrobial and anticancer properties. Further research is needed to fully understand these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study conducted on a series of quinoline derivatives demonstrated that compounds similar to 6-Benzyloxy-4-oxo exhibited significant antibacterial activity against E. coli with an ED50 ranging from 50 to 160 mg/kg . This highlights the potential of quinoline derivatives in treating bacterial infections.
  • Anticancer Potential :
    Research into structural analogs of this compound has shown promising results in inhibiting cancer cell lines, suggesting that modifications to the quinoline structure can enhance efficacy against specific types of tumors .

Q & A

Q. What synthetic methodologies are reported for 6-benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives?

Answer: While direct synthesis of the 6-benzyloxy derivative is not detailed in the evidence, analogous quinoline-3-carboxylic acid derivatives (e.g., ciprofloxacin, norfloxacin) are synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by piperazinyl or benzyloxy group introduction via nucleophilic substitution or alkylation. For example, nitroso-piperazinyl derivatives are synthesized using hydrothermal methods with Yb(NO₃)₃ as a catalyst . Key steps include optimizing reaction temperature, solvent (e.g., n-butanol), and stoichiometry to achieve high yields (~75%) and purity.

Q. How is the crystallographic structure of 4-oxo-quinoline-3-carboxylic acid derivatives characterized?

Answer: X-ray diffraction (XRD) is the primary method. For similar compounds, hydrogen-bond geometry (e.g., N–H···O bonds) and π-π stacking interactions between quinoline rings stabilize the crystal lattice. Displacement parameters (e.g., anisotropic thermal motion) are refined using full-matrix least-squares methods (R factor < 0.07), with hydrogen atoms constrained to idealized positions . Packing diagrams reveal intermolecular interactions critical for stability, such as π-π stacking distances of 3.58–3.93 Å .

Advanced Research Questions

Q. How do substituents at the 6-position (e.g., benzyloxy vs. fluoro) influence antibacterial activity in quinoline-3-carboxylic acids?

Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

  • Fluoro groups enhance bacterial DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and membrane permeability.
  • Benzyloxy groups may alter pharmacokinetics (e.g., lipophilicity) but require optimization to avoid steric hindrance at the target site. Comparative MIC assays against Gram-negative/-positive strains (e.g., E. coli, S. aureus) can quantify efficacy .

Q. What analytical challenges arise in resolving data contradictions for quinoline-3-carboxylic acid derivatives?

Answer: Common issues include:

  • Crystallographic disorder : Observed in nitroso-piperazinyl derivatives, where flexible substituents (e.g., piperazine rings) adopt multiple conformations, requiring constrained refinement .
  • Bioactivity variability : Discrepancies in MIC values may stem from differences in bacterial strain resistance profiles or assay conditions (e.g., pH, cation content). Meta-analysis of multiple studies is recommended .

Q. What strategies optimize the hydrogen-bonding network in quinoline-3-carboxylic acid co-crystals?

Answer: Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, amines) enhances stability. For example, the carboxylate group at C3 forms strong O–H···N bonds with piperazinyl N atoms (2.65–2.89 Å), while the 4-oxo group participates in C=O···H–N interactions . Solvent choice (e.g., polar aprotic solvents) and slow evaporation improve crystal quality .

Methodological Guidance

Q. How to validate the purity of 6-substituted quinoline-3-carboxylic acids post-synthesis?

Answer: Use orthogonal methods:

  • HPLC : ≥98% purity confirmed via C18 columns with UV detection (λ = 270–280 nm) .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (deviation < 0.4%) .
  • NMR : Ensure absence of residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) .

Q. How to assess the impact of π-π interactions on solubility and bioavailability?

Answer:

  • Solubility : Measure in PBS (pH 7.4) and correlate with π-π stacking strength (weaker interactions improve solubility).
  • Bioavailability : Perform logP assays; derivatives with lower logP (e.g., <2.5) exhibit better aqueous solubility. Molecular dynamics simulations predict interaction energies (e.g., -5 to -10 kcal/mol for π-π contacts) .

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